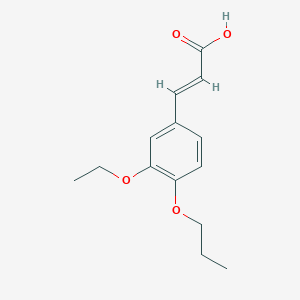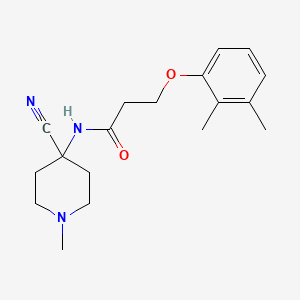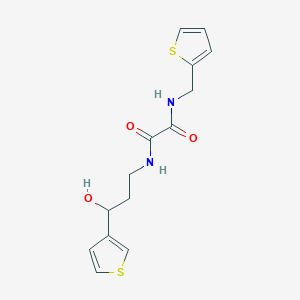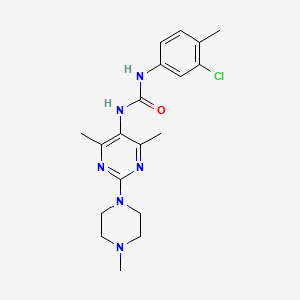
3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid often involves complex organic reactions, highlighting the intricate steps needed to create specific molecular structures. For instance, the synthesis of related compounds can involve processes like acidolysis, where the bond cleavage mechanism plays a critical role in forming the desired product (Yokoyama, 2015).
Molecular Structure Analysis
Understanding the molecular structure of 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid requires analyzing its functional groups and bonding patterns. Studies on similar compounds, such as those involving hydroxycinnamic acids, reveal the importance of conjugated bonds and hydroxyl groups in determining the molecule's properties and reactivity (Razzaghi-Asl et al., 2013).
Chemical Reactions and Properties
The chemical behavior of 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid can be influenced by its structure, leading to specific reactions under various conditions. For example, carboxylic acids and their derivatives are known for participating in esterification and amidation processes, which are crucial for modifying the compound's properties for different applications (Sevrain et al., 2017).
Physical Properties Analysis
The physical properties of 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different environments. These properties are determined by the molecular structure and influence the compound's application in research and industry.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and degradation pathways, are critical for utilizing 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid in scientific research. Studies on similar compounds provide insights into the factors affecting these properties, such as the presence of specific functional groups and the molecular configuration (Ilyasov et al., 2020).
Applications De Recherche Scientifique
X-Ray Crystallography and Spectroscopy
- The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, structurally related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, has been characterized using X-ray crystallography and spectroscopic methods. This research provides insights into the compound's crystalline structure and its stabilization through various intermolecular interactions (Venkatesan et al., 2016).
Radical-Scavenging Activity
- Hydroxycinnamic acid derivatives, closely related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, demonstrate significant nitrogen dioxide radical-scavenging activity. This suggests potential antioxidant applications for similar compounds (Kong et al., 2004).
Electrochemical Studies
- The Kolbe oxidation of unsymmetrical half-esters, including compounds related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, has been studied, revealing insights into their electrochemical behavior and potential applications in organic synthesis (Yadav et al., 1982).
Photoluminescent Organic Crystals
- A compound structurally similar to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid was used in the synthesis of organic molecular crystals with stable photoluminescence, indicating potential in material science applications (Zhestkij et al., 2021).
Nonlinear Optical Activity
- The nonlinear optical (NLO) activity of compounds related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid has been investigated, showing promise for applications in optical technologies (Venkatesan et al., 2016).
Palladium-Catalyzed Cross-Coupling
- 3,3-Disubstituted prop-2-enoic acids, related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, have been synthesized via palladium-catalyzed cross-coupling, suggesting its potential use in organic synthesis (Abarbri et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAZQPBYIAVQMQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2483026.png)
![methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate](/img/structure/B2483027.png)

![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2483034.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)
![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)

![Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate](/img/structure/B2483043.png)



![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)